REACTION_CXSMILES
|
[C:1]([C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][C:6]([OH:14])([CH2:7]3)[CH2:5]1)[CH2:11]2)([OH:3])=[O:2].S(Cl)(Cl)=O.[CH2:19](N(CC)CC)C.CO>CN(C=O)C>[CH3:19][O:2][C:1]([C:4]12[CH2:11][CH:10]3[CH2:9][CH:8]([CH2:7][C:6]([OH:14])([CH2:12]3)[CH2:5]1)[CH2:13]2)=[O:3]
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C12CC3(CC(CC(C1)C3)C2)O
|
Name
|
|
Quantity
|
15 mmol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
11 mmol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C12CC3(CC(CC(C1)C3)C2)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux at the end
|
Type
|
TEMPERATURE
|
Details
|
After two hours of reflux
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reactant mixture was cooled
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the mixture was maintained at 10° C. or below
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C12CC3(CC(CC(C1)C3)C2)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |